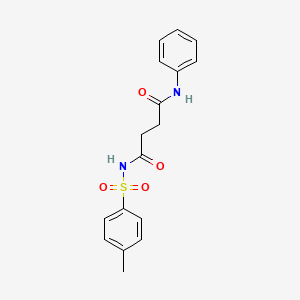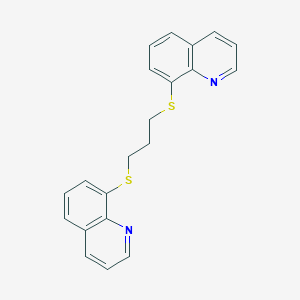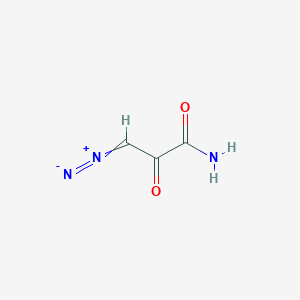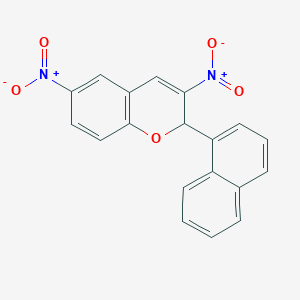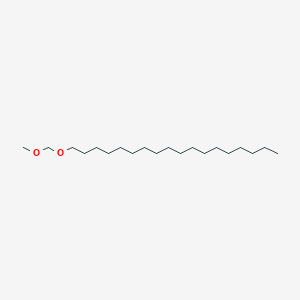![molecular formula C23H30Br2O2 B14335144 1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] CAS No. 101308-47-8](/img/structure/B14335144.png)
1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] is an organic compound characterized by the presence of two benzene rings connected via a propane-2,2-diyl bridge, with each benzene ring further substituted with a 4-bromobutoxy group
準備方法
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobutanol and 4-hydroxybenzene derivatives.
Reaction Conditions: The reaction involves the formation of an ether linkage between the 4-bromobutoxy group and the benzene ring. This is achieved through nucleophilic substitution reactions, where the hydroxyl group of the benzene derivative reacts with the bromine atom of 4-bromobutanol.
Catalysts and Solvents: Common catalysts used in this reaction include strong bases such as sodium hydride or potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromobutoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce carboxylic acids.
科学的研究の応用
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, brominated compounds are known to exhibit antimicrobial and anticancer properties, making this compound a potential candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
類似化合物との比較
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] can be compared with other similar compounds, such as:
4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): This compound has cyanate groups instead of bromobutoxy groups, which affects its reactivity and applications.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene):
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has hydroxyl groups, making it more hydrophilic and suitable for different applications compared to the bromobutoxy derivative.
特性
CAS番号 |
101308-47-8 |
|---|---|
分子式 |
C23H30Br2O2 |
分子量 |
498.3 g/mol |
IUPAC名 |
1-(4-bromobutoxy)-4-[2-[4-(4-bromobutoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H30Br2O2/c1-23(2,19-7-11-21(12-8-19)26-17-5-3-15-24)20-9-13-22(14-10-20)27-18-6-4-16-25/h7-14H,3-6,15-18H2,1-2H3 |
InChIキー |
YWPSBMCRGXUSJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCBr)C2=CC=C(C=C2)OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


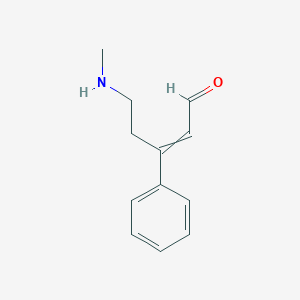
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
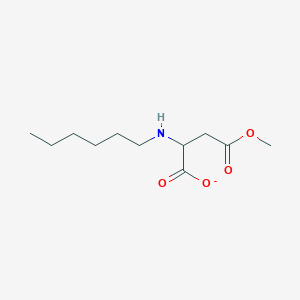
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

